1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and a methanamine group at the 2-position, with the entire molecule existing as a dihydrochloride salt. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the brominated thiazole intermediate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic effects of thiazole derivatives.
Industry: It is used in the development of agrochemicals and dyes due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to biological macromolecules, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(4-Bromo-1,3-thiazol-2-yl)methanamine dihydrochloride can be compared with other thiazole derivatives, such as:
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Similar structure but with an ethyl group instead of a bromine atom, leading to different reactivity and biological activity.
2-Bromo-1,3-thiazol-4-yl)methanamine dihydrochloride: The position of the bromine atom is different, which can affect the compound’s chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2694744-60-8 |
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Molecular Formula |
C4H7BrCl2N2S |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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